![molecular formula C12H17N3O4S B14005474 n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide CAS No. 91647-11-9](/img/structure/B14005474.png)
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide: is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with isopropyl isocyanate and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-aminophenylacetamide reacts with isopropyl isocyanate to form an intermediate.
Sulfonation: The intermediate is then treated with sulfamoyl chloride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:
Reactant Mixing: Precise amounts of 4-aminophenylacetamide, isopropyl isocyanate, and sulfamoyl chloride are mixed.
Reaction Control: Temperature, pressure, and pH are carefully controlled to facilitate the reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is being investigated for its role in treating various diseases, including cancer and bacterial infections.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism by which n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}benzamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}methanamide
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the acetamide group may influence its solubility and interaction with biological targets differently than a benzamide or methanamide group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
91647-11-9 |
|---|---|
Formule moléculaire |
C12H17N3O4S |
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
N-[4-(propan-2-ylcarbamoylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17N3O4S/c1-8(2)13-12(17)15-20(18,19)11-6-4-10(5-7-11)14-9(3)16/h4-8H,1-3H3,(H,14,16)(H2,13,15,17) |
Clé InChI |
APYSMUJJWDAYJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)

![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)
![N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide](/img/structure/B14005409.png)
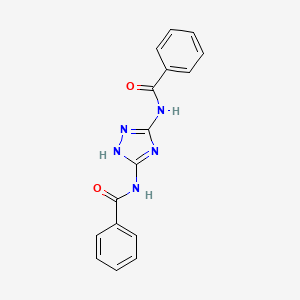
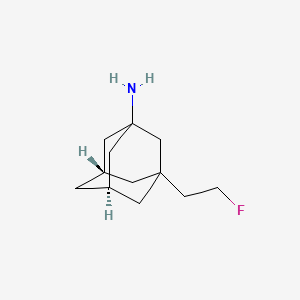
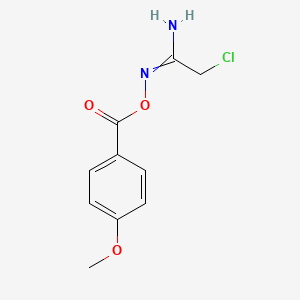
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
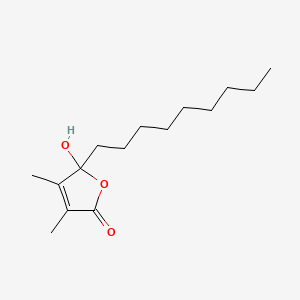
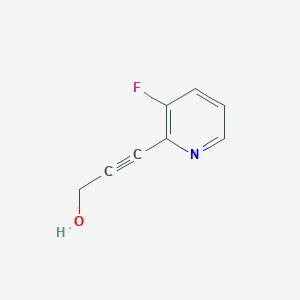
![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B14005463.png)
![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
